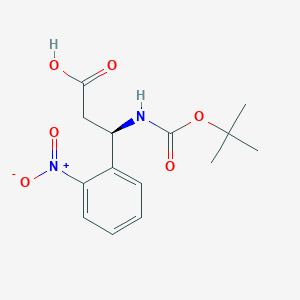

(R)-3-((叔丁氧羰基)氨基)-3-(2-硝基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular formula of this compound is C14H18N2O6 . It has a molecular weight of 310.30 .Chemical Reactions Analysis

This compound is likely to be involved in various organic reactions due to its structure. For instance, boronic esters, which are similar to this compound, have been used in a wide range of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学研究应用

Medicinal Chemistry

Field

Drug Development

Methods

Synthesis involves the coupling of mono-Boc-protected benzimidazolone with dibromopropane, followed by Boc group removal .

Results

The methodologies provide a pathway to synthesize domperidone, a dopamine receptor antagonist, with improved selectivity and yield.

Chemical Biology

Field

Quorum Sensing Inhibition

Methods

The compound’s nitrophenyl group is investigated for its ability to inhibit PqsD, an enzyme crucial for Pseudomonas aeruginosa’s cell-to-cell communication.

Results

Derivatives have shown potential in preventing biofilm formation and disrupting bacterial communication pathways, leading to a decrease in virulence and antibiotic resistance .

Catalysis

Field

Organic Reaction Catalysis

Methods

It is used in catalytic amounts to facilitate reactions such as the regioselective functionalization of diols and carbohydrates, as well as epoxide ring-opening reactions.

Results

The presence of the compound has been shown to increase reaction efficiency and selectivity, providing a valuable tool for synthetic chemists .

Supramolecular Chemistry

Field

Molecular Recognition

Methods

Its structure is utilized to create host-guest complexes with other molecules, which can be applied in sensing or separation technologies.

Results

The compound’s selective binding properties enable the construction of highly selective sensors and separation materials .

Organoboron Chemistry

Field

Synthesis of Borinic Acid Derivatives

Methods

The compound’s structure is modified to introduce boron-containing groups, which can then participate in various chemical transformations.

Results

The resulting borinic acids display enhanced Lewis acidity and are used in a variety of synthetic applications .

Biomedical Devices

Field

Bioactive Surface Coating

Methods

It is applied as a coating on medical implants to improve biocompatibility and reduce the risk of infection.

Results

Early research indicates that such coatings can inhibit bacterial growth and enhance the integration of the device with biological tissues .

属性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVFDQXYVJSWEN-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375883 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid | |

CAS RN |

501015-23-2 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)

![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)

![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)